tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate
Overview
Description
Tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate, also known as tert-butyl N-(piperidin-3-ylmethyl)carbamate, is an important intermediate in the synthesis of a variety of organic compounds. It is a versatile reagent that can be used in a variety of synthetic processes, including alkylation, acylation, and condensation reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis and Chemical Properties
Control of Site of Lithiation : Lithiation of similar compounds like tert-butyl N-(pyridin-3-ylmethyl)carbamate, was studied, demonstrating regioselective lithiation and high-yield reactions with various electrophiles (Smith et al., 2013).
Intermediate in Medicinal Synthesis : A study on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in pharmaceuticals, utilized a compound structurally similar to tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate (Wang et al., 2015).
NMR and Crystal Studies : Research on tert-butyl carbazates, similar in structure, involved characterization through NMR and single-crystal X-ray diffraction, providing insights into molecular structure and conformation (Shanthi et al., 2020).
Hydrogen Bond Studies : Investigations into crystals of related compounds, such as tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, explored hydrogen bonding between different functional groups, providing insights into molecular interactions (Baillargeon et al., 2014).
properties
IUPAC Name |
tert-butyl N-(piperidin-3-ylmethyl)-N-propan-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-7-6-8-15-9-12/h11-12,15H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTKXKVPJIWJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCNC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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